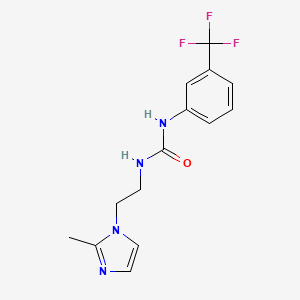

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-methylimidazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O/c1-10-18-5-7-21(10)8-6-19-13(22)20-12-4-2-3-11(9-12)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCUIDMADOGLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Imidazole Intermediate: The imidazole ring is synthesized through a multi-step process involving the condensation of glyoxal, ammonia, and formaldehyde.

Alkylation: The imidazole intermediate is then alkylated with an appropriate alkyl halide to introduce the 2-methyl group.

Urea Formation: The alkylated imidazole is reacted with an isocyanate derivative of the trifluoromethyl phenyl group to form the final urea compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter protein-protein interactions.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Trifluoromethyl vs. Nitro Groups : The target compound’s 3-CF3-phenyl group offers superior metabolic stability compared to the nitro-substituted analogue in , which is prone to reduction in vivo .

- Heterocyclic Linkers: The ethyl-imidazole linker in the target compound provides conformational flexibility, contrasting with the rigid imidazolidinone or triazole linkers in and . This flexibility may improve binding to flexible enzyme active sites .

- Hybrid Structures : The coumarin-thiazole-piperazine hybrid in introduces fluorescence and bulkiness, likely reducing blood-brain barrier penetration compared to the simpler target compound .

Physicochemical Properties

- Solubility : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated), whereas the nitro group in increases polarity but may reduce oral bioavailability .

- Crystal Packing : ’s compound forms helical supramolecular chains via N–H⋯N bonds, a feature absent in the target compound but relevant for solid-state stability .

Biological Activity

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazole ring and a trifluoromethyl phenyl group. Its molecular formula is , with a molecular weight of approximately 305.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that similar compounds with imidazole moieties exhibit significant anticancer properties. For instance, derivatives with the imidazole structure have shown activity against various cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte) cells. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12 ± 2 | Apoptosis induction |

| Compound B | CEM | 15 ± 3 | Cell cycle arrest |

| Target Compound | Various | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Imidazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | MIC (μg/mL) | Type of Activity |

|---|---|---|---|

| Compound C | S. aureus | 16 | Bactericidal |

| Compound D | E. coli | 32 | Bacteriostatic |

| Target Compound | TBD | TBD | TBD |

The biological activity of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Interaction with Cellular Targets : The trifluoromethyl group may enhance binding affinity to specific cellular targets, influencing signal transduction pathways.

- Induction of Oxidative Stress : Some imidazole derivatives induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

- Study on Anticancer Efficacy : A recent investigation assessed the efficacy of imidazole derivatives against various cancer cell lines, revealing that modifications in the side chains significantly affected their potency (IC50 values ranging from 10 to 20 μM) .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of imidazole-based compounds against E. coli and S. aureus, demonstrating promising results with MIC values lower than those of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.